(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate
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Overview
Description
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a benzyloxycarbonyl group and a carboxylate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a benzyloxycarbonyl-protected cyclopropane carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Scientific Research Applications
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites. The cyclopropane ring’s strained nature can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate include other cyclopropane derivatives with different substituents, such as:
- (1R,2S)-2-((Methoxy)carbonyl)cyclopropane-1-carboxylate
- (1R,2S)-2-((Ethoxy)carbonyl)cyclopropane-1-carboxylate
- (1R,2S)-2-((Phenoxy)carbonyl)cyclopropane-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. The benzyloxycarbonyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H11O4- |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
(1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10+/m1/s1 |
InChI Key |
PVARIGOXRLDYSP-ZJUUUORDSA-M |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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